molecular formula C14H15N3O5 B2653517 Methyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 302934-27-6

Methyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2653517
CAS RN: 302934-27-6
M. Wt: 305.29
InChI Key: PAGLXUNRBQKWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H15N3O5 and its molecular weight is 305.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been synthesized using modifications of the Biginelli reaction, a method that allows for the study of chemical conversions involving the methyl group on the C(6) atom, the nitrogen atoms of the pyrimidine ring, and the phenyl substituent, showcasing its versatility in organic synthesis (Remennikov et al., 1993).
  • Research on Biginelli-compounds, which are structurally related to the subject compound, reveals various reactions that can lead to the synthesis of novel heterocyclic compounds, highlighting the compound's utility in developing new materials and pharmaceuticals (Kappe & Roschger, 1989).

Pharmacological Applications

  • Analogs of nifedipine, which share structural similarities with the subject compound, have been studied for their ability to bind to plasma membrane receptors affecting calcium channels. This suggests potential applications in designing new calcium channel blockers or agonists (Langs & Triggle, 1984).

Antimicrobial Activity

  • Some derivatives of 1,2,3,4-tetrahydropyrimidine, similar in structure to the specified compound, have been investigated for their antimicrobial activity, indicating potential use in developing new antimicrobial agents (Shastri & Post, 2019).

Structural and Computational Analysis

  • The crystal structure, Hirshfeld surface analysis, and in-silico studies of a derivative of the compound have been conducted, shedding light on the molecular interactions and stability, which is essential for its application in drug design and materials science (Huseynzada et al., 2022).

properties

IUPAC Name

methyl 3,4-dimethyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-8-11(13(18)22-3)12(15-14(19)16(8)2)9-5-4-6-10(7-9)17(20)21/h4-7,12H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGLXUNRBQKWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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